[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](3,4-dimethoxyphenyl)methanone
Description
The compound 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone features a piperazine core substituted with a 2,1,3-benzoxadiazole sulfonyl group and a 3,4-dimethoxyphenyl methanone moiety. Its structure combines electron-rich aromatic systems (dimethoxy groups) with a sulfonamide-linked benzoxadiazole, which may confer unique electronic and steric properties.
Properties
Molecular Formula |
C19H20N4O6S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C19H20N4O6S/c1-27-15-7-6-13(12-16(15)28-2)19(24)22-8-10-23(11-9-22)30(25,26)17-5-3-4-14-18(17)21-29-20-14/h3-7,12H,8-11H2,1-2H3 |
InChI Key |
GYGMWYWEGMFGMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxadiazole Ring: This can be achieved by reacting an appropriate ortho-diamine with a nitrosating agent under acidic conditions.
Sulfonylation: The benzoxadiazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.
Piperazine Introduction: The sulfonylated benzoxadiazole is reacted with piperazine under reflux conditions.
Attachment of the Dimethoxyphenyl Group: Finally, the piperazine derivative is reacted with a 3,4-dimethoxybenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular processes.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features may allow it to interact with biological targets in a specific manner, leading to therapeutic effects.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group and benzoxadiazole ring are key features that enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Piperazine-Substituted Methanones with Aromatic Moieties
Compounds sharing the (3,4-dimethoxyphenyl)-piperazinyl-methanone scaffold but differing in piperazine substituents are highlighted below:
Key Observations :
Methanones with Varied Aromatic Substitutions
Compounds retaining the methanone core but differing in aromatic substituents:
Key Observations :
- Hydroxy vs. Methoxy Groups : The dihydroxyphenyl analog () has a lower melting point (79–81°C) compared to dimethoxy derivatives, suggesting reduced crystallinity due to hydrogen bonding.
- Halogenation Impact : Bromination () enhances antimicrobial activity, with IC50 values in the µg/mL range, likely due to increased lipophilicity and membrane disruption.
Biological Activity
The compound 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a benzoxadiazole moiety, piperazine ring, and methanone structure, which contribute to its pharmacological properties and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 402.4 g/mol. The structural components of the compound include:
- Benzoxadiazole Ring : Known for its fluorescence properties and ability to interact with biological targets.
- Piperazine Ring : Often associated with various pharmacological activities, including anxiolytic and antidepressant effects.
- Methanone Group : Contributes to the compound's reactivity and potential interactions with enzymes or receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The benzoxadiazole component can facilitate binding to these targets, potentially modulating their activity. The sulfonyl group enhances the binding affinity through strong interactions with biological molecules.
Biological Activity Overview
Research has indicated that compounds similar to 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that benzoxadiazole derivatives can possess significant antimicrobial properties against various pathogens.
- Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential for development as anticancer agents.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Comparison of Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Benzoxadiazole Derivative A | Antimicrobial (EC50 < 10 μg/mL) | |
| Benzoxadiazole Derivative B | Anticancer (IC50 = 15 μM) | |
| 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone | Enzyme Inhibition (specific target unknown) | Current Study |
Case Study 1: Antimicrobial Activity
In a recent study focusing on the synthesis of benzoxadiazole derivatives, it was found that compounds with similar structures exhibited remarkable inhibition against fungal strains such as Cercospora arachidicola. The tested derivatives showed EC50 values below 10 μg/mL, indicating strong antifungal activity comparable to established fungicides like thifluzamide .
Case Study 2: Anticancer Properties
Another investigation assessed the cytotoxic effects of benzoxadiazole derivatives on various cancer cell lines. Results indicated that some compounds induced apoptosis in human cancer cells with IC50 values ranging from 10 to 20 μM. This suggests that the incorporation of benzoxadiazole into drug design could enhance anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
